

Mass Spectrometry Analysis of 2-Bromo-5-methylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-methylpyrazine

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This technical guide provides a comprehensive overview of the mass spectrometry analysis of **2-Bromo-5-methylpyrazine** ($C_5H_5BrN_2$), a heterocyclic aromatic compound of interest in pharmaceutical and chemical research. This document details a proposed fragmentation pathway based on established principles of mass spectrometry, outlines a general experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents the expected quantitative data in a clear, tabular format.

Introduction

2-Bromo-5-methylpyrazine is a substituted pyrazine. The pyrazine ring is a core structure in various biologically active molecules and flavoring agents. Mass spectrometry is a critical analytical technique for the identification and structural elucidation of such compounds. This guide focuses on the behavior of **2-Bromo-5-methylpyrazine** under electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Predicted Mass Spectrum and Fragmentation Data

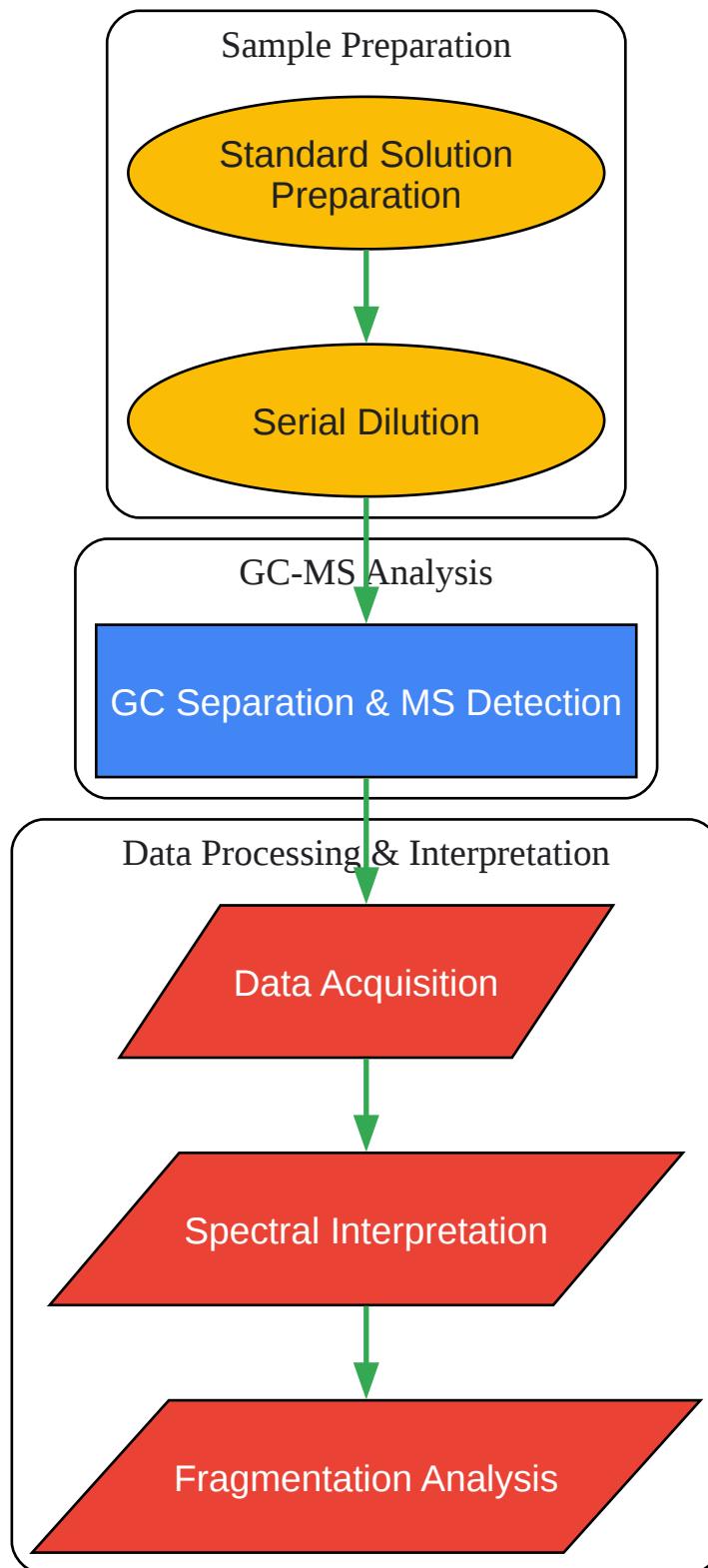
Under electron ionization, **2-Bromo-5-methylpyrazine** is expected to produce a characteristic mass spectrum. The molecular ion peak will be readily identifiable due to the isotopic signature of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity, M^+ and $(M+2)^+$.

The following table summarizes the predicted prominent ions, their mass-to-charge ratios (m/z), and their proposed structures resulting from the fragmentation of **2-Bromo-5-methylpyrazine**.

m/z (Proposed)	Ion Structure	Description
172/174	$[\text{C}_5\text{H}_5^{79}\text{BrN}_2]^+ / [\text{C}_5\text{H}_5^{81}\text{BrN}_2]^+$	Molecular Ion ($\text{M}^+ / \text{M}+2^+$)
93	$[\text{C}_5\text{H}_5\text{N}_2]^+$	Loss of Bromine radical ($\text{Br}\cdot$)
66	$[\text{C}_4\text{H}_4\text{N}]^+$	Loss of HCN from $[\text{C}_5\text{H}_5\text{N}_2]^+$
52	$[\text{C}_3\text{H}_2\text{N}]^+$	Further fragmentation

Proposed Fragmentation Pathway

The fragmentation of **2-Bromo-5-methylpyrazine** upon electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral species. The primary fragmentation is the cleavage of the C-Br bond, which is relatively weak.



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